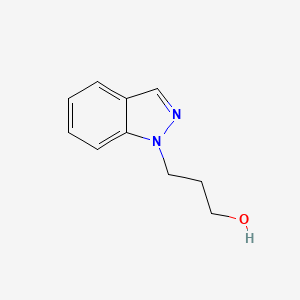![molecular formula C8H10N4 B14847168 (Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine is a heterocyclic compound that features both imidazo and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde, followed by cyclization and subsequent methylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions may require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrimidine derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
Chemistry: (Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine is used as a building block in organic synthesis, enabling the construction of more complex molecules. It serves as a precursor for various heterocyclic compounds .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific functionalities .
Mécanisme D'action
The mechanism of action of (Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
- (Imidazo[1,2-A]pyridin-2-ylmethyl)amine
- (Imidazo[1,2-A]pyrimidin-3-ylmethyl)methylamine
- (Imidazo[1,2-A]pyrimidin-2-ylpropyl)amine
Comparison: While these compounds share a similar core structure, (Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for targeted applications .
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
1-imidazo[1,2-a]pyrimidin-2-yl-N-methylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-5-7-6-12-4-2-3-10-8(12)11-7/h2-4,6,9H,5H2,1H3 |
Clé InChI |
IGBBWVQAPHEPTP-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CN2C=CC=NC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847086.png)












![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
